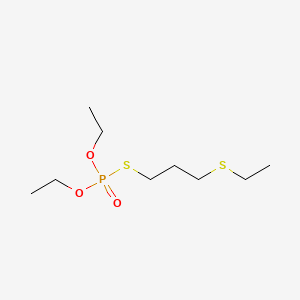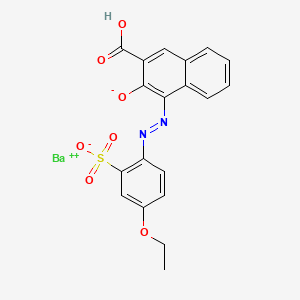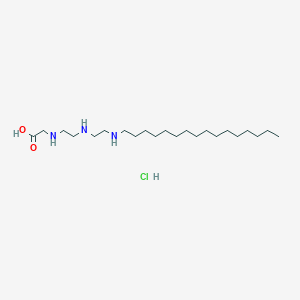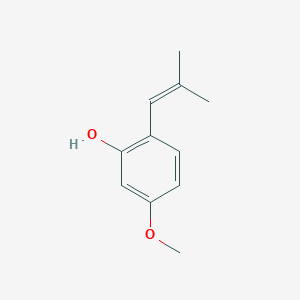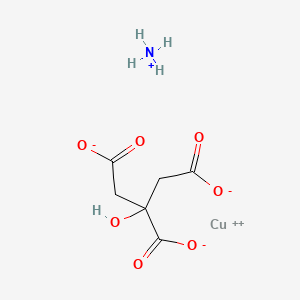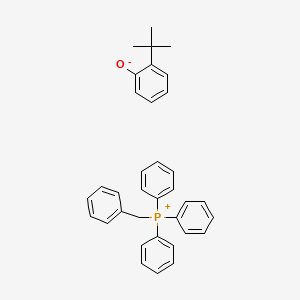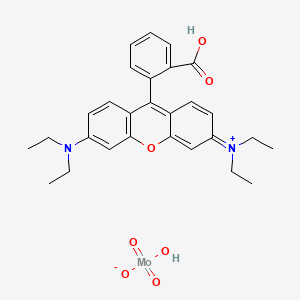
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdate: is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by its vibrant color and is often used in various scientific research fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdate typically involves a multi-step process. The initial step often includes the formation of the xanthylium core, followed by the introduction of the carboxyphenyl and diethylamino groups. The final step involves the incorporation of the molybdate ion. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in fluorescence microscopy and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism by which Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. It can also interact with biological molecules, such as proteins and nucleic acids, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Xanthylium, 9-(2-carboxyphenyl)-3-(diethylamino)-6-(diethyloxidoamino)
- Xanthylium, 9-(2-carboxyphenyl)-3-(diethylamino)-6-(1-piperazinyl)
Uniqueness
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdate stands out due to its unique combination of functional groups and the presence of the molybdate ion. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.
Propiedades
Número CAS |
97191-99-6 |
|---|---|
Fórmula molecular |
C28H32MoN2O7 |
Peso molecular |
604.5 g/mol |
Nombre IUPAC |
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;hydroxy-oxido-dioxomolybdenum |
InChI |
InChI=1S/C28H30N2O3.Mo.H2O.3O/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;;;;;/h9-18H,5-8H2,1-4H3;;1H2;;;/q;+1;;;;-1 |
Clave InChI |
XXLSTOPQDQEGBQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.O[Mo](=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


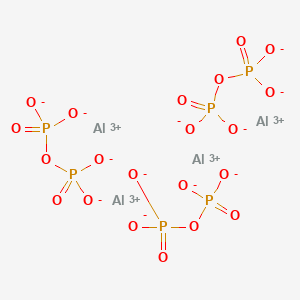

![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)
![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)
